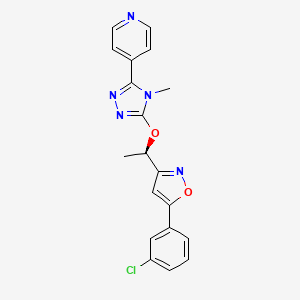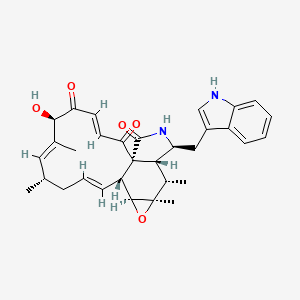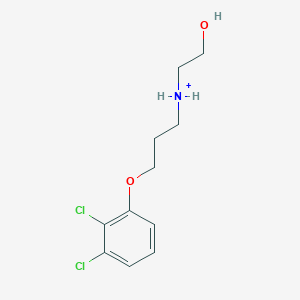
カルマガイト
概要
説明
Calmagite, known by its IUPAC name 3-Hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenesulfonic acid, is a complexometric indicator used in analytical chemistry to identify the presence of metal ions in solution . It changes color when bound to a metal ion, making it useful in various titration methods. Calmagite is often used in conjunction with ethylenediaminetetraacetic acid (EDTA) for the quantitation of metal ions such as calcium and magnesium .
科学的研究の応用
Calmagite has a wide range of applications in scientific research:
Analytical Chemistry: It is widely used as an indicator in the titration of calcium and magnesium with EDTA.
Biological Materials: Calmagite is used to determine magnesium levels in biological samples.
Environmental Testing: It is employed in water hardness testing to measure the concentration of calcium and magnesium ions.
Industrial Applications: Calmagite is used in various industrial processes that require precise measurement of metal ion concentrations.
作用機序
Target of Action
Calmagite is primarily used as a complexometric indicator in analytical chemistry . Its primary targets are metal ions in solution . It is particularly used to identify the presence of calcium and magnesium ions .
Mode of Action
Calmagite changes color when it binds to a metal ion . This color change is a result of the interaction between Calmagite and its targets. When Calmagite is bound to a metal ion, it turns wine red.
Biochemical Pathways
Calmagite operates within the biochemical pathways of complexometric titrations . These titrations involve the formation of colored complex ions, which are key chemical steps used in the qualitative analysis of cations in aqueous solutions . The absorption of UV-vis radiation by these colored complexes is often used for the quantitative analysis of metal ions by spectrophotometry .
Result of Action
The primary result of Calmagite’s action is the visual identification of metal ions in a solution . The color change that occurs when Calmagite binds to a metal ion allows for the detection and quantification of these ions . This is particularly useful in the determination of water hardness, where Calmagite aids in the detection of calcium and magnesium ions .
Action Environment
The action of Calmagite can be influenced by environmental factors such as pH and the presence of other ions in the solution . For instance, Calmagite is often used in conjunction with ethylenediaminetetraacetic acid (EDTA), a stronger metal binding agent . The presence of EDTA can influence the efficacy of Calmagite as an indicator .
生化学分析
Biochemical Properties
Calmagite plays a significant role in biochemical reactions, particularly in the identification and quantification of metal ions. It forms a colored complex with magnesium in a basic buffered medium . The absorbance, measured at 510-550 nm, is proportional to the concentration of magnesium in the specimen .
Molecular Mechanism
Calmagite exerts its effects at the molecular level through its ability to form complexes with metal ions. This complex formation is the basis for its use as a complexometric indicator in analytical chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, Calmagite is used for the quantitative determination of magnesium in human serum and plasma or urines
準備方法
Calmagite can be synthesized through a diazotization reaction followed by azo coupling. The synthetic route involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid in an alkaline medium to form the azo compound, Calmagite.
Industrial production methods typically involve similar steps but on a larger scale, ensuring purity and consistency through controlled reaction conditions and purification processes .
化学反応の分析
Calmagite undergoes several types of chemical reactions:
Complexation: It forms complexes with metal ions, changing color based on the metal ion it binds to.
pH-Dependent Reactions: The color change of Calmagite is pH-dependent, with an optimal pH of around 10.1 for complexometric titrations.
Oxidation and Reduction: While not commonly involved in redox reactions, Calmagite can undergo oxidation under strong oxidative conditions, leading to degradation.
Common reagents used in these reactions include EDTA for complexation and ammonia buffers for pH adjustment . The major products formed are the metal-Calmagite complexes, which are used for analytical purposes .
類似化合物との比較
Calmagite is often compared with other complexometric indicators such as Eriochrome Black T and Murexide:
Eriochrome Black T: Similar to Calmagite, it is used for detecting metal ions but provides a less sharp endpoint and has a shorter shelf life.
Calmagite’s uniqueness lies in its sharper endpoint and longer shelf life, making it a preferred choice for many analytical applications .
特性
IUPAC Name |
3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24/h2-9,20-21H,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRNLOQCBCPPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Record name | Calmagite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calmagite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062866 | |
| Record name | 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Calmagite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3147-14-6 | |
| Record name | Calmagite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calmagite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CALMAGITE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-5-methylphenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALMAGITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A3KVV9HZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Calmagite?
A1: Calmagite has the molecular formula C17H14N2O6S and a molecular weight of 370.38 g/mol. []
Q2: What are the key spectroscopic characteristics of Calmagite?
A2: Calmagite exhibits distinct absorption bands depending on its protonation state and complexation with metal ions. For example, its complex with magnesium exhibits an absorbance maximum at 520 nm. [] These spectral changes form the basis for its use in spectrophotometric analysis. [, ]
Q3: How does Calmagite interact with metal ions?
A3: Calmagite acts as a multidentate ligand, forming stable chelate complexes with various metal ions, including calcium (Ca2+), magnesium (Mg2+), and zinc (Zn2+). [, , ] This complexation induces a distinct color change in the solution, making Calmagite a useful indicator in complexometric titrations, particularly for determining water hardness. [, ]
Q4: Can Calmagite form mixed-ligand complexes?
A4: Yes, studies have shown that in ammoniacal solutions, zinc can form mixed-ligand complexes with both Calmagite and ammonia. [] This finding highlights the complex coordination chemistry of Calmagite and its potential for selective metal ion detection and separation. []
Q5: How is Calmagite utilized in analytical chemistry?
A5: Calmagite serves as a metallochromic indicator in complexometric titrations, primarily for determining the concentration of metal ions like calcium and magnesium. [, ] It's also employed in spectrophotometric analysis for quantifying various metal ions, taking advantage of the absorbance changes upon complex formation. [, ] Researchers have developed methods to determine trace amounts of aluminum using adsorptive stripping voltammetry with Calmagite. []
Q6: Are there any limitations in using Calmagite for metal ion determination?
A6: Yes, the complexation reaction of Calmagite is not entirely specific. For instance, the presence of iron (Fe3+) can interfere with aluminum determination. [] This interference necessitates pre-treatment steps, such as reduction of Fe3+ using hydroxylamine hydrochloride, to ensure accurate results. []
Q7: Can Calmagite be degraded using catalytic processes?
A7: Yes, research has shown that manganese(II) ions can catalyze the oxidative degradation of Calmagite in the presence of hydrogen peroxide (H2O2) in alkaline media. [] The reaction mechanism involves the formation of a manganese(III)-hydroperoxide species that initiates the bleaching of the dye. []
Q8: Are there other catalytic systems for Calmagite degradation?
A8: Yes, copper(II) ions in alkaline media, in the presence of peroxosulfate, have also been shown to catalyze Calmagite degradation. [] This process involves the formation of a heterogeneous copper hydroxide species that acts as the active catalyst. []
Q9: Is Calmagite degradation selective?
A9: The catalytic degradation of Calmagite appears to be influenced by the dye's structure. Studies show that the presence of an o,o-dihydroxy motif in Calmagite facilitates strong complexation with manganese(II) ions, promoting its degradation. [] This selectivity suggests that the catalytic activity might differ for other azo dyes with varying structures. []
Q10: Can Calmagite be incorporated into different materials for specific applications?
A10: Yes, Calmagite has been successfully immobilized onto various materials, expanding its applications. For example, researchers have immobilized it on cellulose acetate membranes to create self-indicating membranes for the separation of gadolinium (Gd(III)). [] This innovative approach allows for visual confirmation of the separation process. []
Q11: Are there other examples of Calmagite immobilization?
A11: Researchers have immobilized Calmagite on triacetyl cellulose membranes for the development of optical chemical sensors to detect vanadium (V/IV) ions in water. [] This application demonstrates the versatility of Calmagite in various analytical techniques and highlights its potential in environmental monitoring. []
Q12: Are there computational chemistry studies related to Calmagite?
A12: While the provided research doesn't explicitly mention computational studies on Calmagite itself, they highlight the importance of the o,o-dihydroxy motif for its interaction with metal ions. [] This information suggests that computational methods like molecular modeling and QSAR studies could be valuable tools for understanding and predicting the binding affinities and selectivity of Calmagite towards different metal ions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron](/img/structure/B1663739.png)
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)
![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)








![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)


